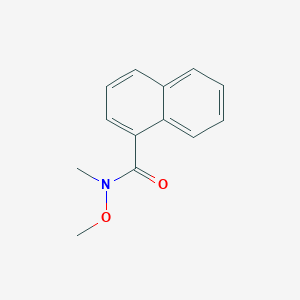

N-methoxy-N-methylnaphthalene-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBCHFRDVIJOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N-methoxy-N-methylnaphthalene-1-carboxamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions

Major Products

The major products formed from these reactions include naphthoquinones, amines, and various substituted naphthalene derivatives .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 215.25 g/mol

- CAS Number : 226931-26-6

The compound features a naphthalene ring substituted with a methoxy group and a carboxamide group, which contribute to its chemical reactivity and biological activity.

Chemistry

N-methoxy-N-methylnaphthalene-1-carboxamide serves as a building block in organic synthesis. It can be utilized in various reactions to create more complex molecules. The compound can undergo:

- Oxidation : To form naphthoquinones.

- Reduction : Converting the carboxamide group to an amine.

- Substitution Reactions : Leading to various substituted derivatives of naphthalene.

These reactions are essential for developing new chemical entities with desired properties.

Biology

The biological activities of N-methoxy-N-methylnaphthalene-1-carboxamide are under investigation, particularly for:

- Antimicrobial Activity : Studies indicate that similar compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections.

-

Antitumor Activity : Research shows that derivatives of tetrahydronaphthalene compounds may inhibit the growth of cancer cells. For instance, related compounds have demonstrated effective growth inhibition against various cancer cell lines in vitro.

- A notable study reported IC50 values indicating effective growth inhibition against leukemic cells, suggesting that N-methoxy-N-methylnaphthalene-1-carboxamide may possess comparable antitumor properties.

Medicine

The compound is being explored for its therapeutic applications , including:

-

Drug Development : Its interactions with biological molecules are of interest for understanding biochemical pathways and designing new pharmaceuticals targeting specific diseases or conditions.

- Case studies have highlighted its potential as an analgesic and anti-inflammatory agent, making it a candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several naphthalene and azulene carboxamides described in the literature:

Hydroxy-Substituted Naphthalene Carboxamides

- 2-Hydroxy-N-(4-methoxyphenyl)naphthalene-1-carboxamide (2c) : Features a hydroxyl (OH) group at position 2 and a methoxy-substituted phenyl ring .

- N-(2-Fluorophenyl)-2-hydroxynaphthalene-1-carboxamide (4a) : Contains a fluorine atom on the phenyl ring, enhancing electronegativity .

Key Difference: Unlike these analogs, the target compound lacks a hydroxyl group but introduces methoxy and methyl groups directly on the amide nitrogen.

N-Alkoxy and N-Alkyl Azulene Carboxamides

- N-(2-Methoxyethyl)-4,6,8-trimethylazulene-1-carboxamide (10) : Combines a methoxyethyl group with an azulene core .

- N-(3-Methoxypropyl)-4,6,8-trimethylazulene-1-carboxamide (11) : Features a longer methoxyalkyl chain .

Key Difference : The target compound’s naphthalene core differs from azulene, which may influence aromatic interactions and electronic properties.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| N-Methoxy-N-methylnaphthalene-1-carboxamide* | ~285 (estimated) | Not reported | N-OCH₃, N-CH₃ |

| 2-Hydroxy-N-(4-methoxyphenyl)-1-carboxamide (2c) | 294.11 | 168–170 | 2-OH, N-(4-OCH₃Ph) |

| N-(2-Fluorophenyl)-2-hydroxy-1-carboxamide (4a) | 278.12 | 150–152 | 2-OH, N-(2-FPh) |

| N-(2-Methoxyethyl)azulene-1-carboxamide (10) | 341.44 | Not reported | N-CH₂CH₂OCH₃, azulene core |

*Estimated based on structural similarity.

Observations :

Biological Activity

N-methoxy-N-methylnaphthalene-1-carboxamide (C13H13NO2) is a naphthalene derivative that has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-methoxy-N-methylnaphthalene-1-carboxamide features a naphthalene ring substituted with a methoxy group and a carboxamide group. Its molecular weight is 215.25 g/mol, and it is synthesized through the reaction of naphthalene-1-carboxylic acid with methoxyamine and methylamine, typically using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Antimicrobial Properties

Research indicates that N-methoxy-N-methylnaphthalene-1-carboxamide exhibits significant antimicrobial activity. In a study analyzing methoxylated and methylated derivatives of naphthalene carboxamides, compounds similar to N-methoxy-N-methylnaphthalene-1-carboxamide were tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The results showed promising inhibitory effects, particularly against methicillin-resistant strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can induce cytotoxicity in human cancer cell lines, suggesting that N-methoxy-N-methylnaphthalene-1-carboxamide may act as a potential lead compound in cancer therapy.

The biological activity of N-methoxy-N-methylnaphthalene-1-carboxamide is attributed to its ability to interact with specific enzymes and receptors. It may modulate various biochemical pathways by binding to molecular targets, which can lead to altered cellular responses. Detailed studies on its binding affinity and selectivity are necessary to elucidate the exact mechanisms involved.

Study 1: Antibacterial Activity

A series of methoxylated naphthalene derivatives were synthesized and evaluated for their antibacterial efficacy. Among these, N-methoxy-N-methylnaphthalene-1-carboxamide was highlighted for its ability to inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis. The study utilized both minimum inhibitory concentration (MIC) assays and time-kill studies to assess effectiveness .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-Methoxy-N-Methylnaphthalene-1-Carboxamide | 8 | Staphylococcus aureus |

| N-Methyl-1-Hydroxynaphthalene-2-Carboxamide | 16 | Mycobacterium tuberculosis |

Study 2: Cytotoxicity Assay

In another investigation involving human monocytic leukemia THP-1 cells, N-methoxy-N-methylnaphthalene-1-carboxamide demonstrated significant cytotoxic effects at varying concentrations. The study aimed to understand the structure-activity relationship (SAR) among related compounds, indicating that modifications to the naphthalene structure could enhance biological activity .

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Q & A

Q. What are the optimal synthetic routes for N-methoxy-N-methylnaphthalene-1-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a naphthalene-1-carboxylic acid derivative with methoxy-methylamine. Key steps include:

- Acylation : Reacting naphthalene-1-carbonyl chloride with N-methoxy-N-methylamine under anhydrous conditions .

- Solvent Optimization : Dichloromethane or tetrahydrofuran (THF) are preferred for solubility and reactivity. Elevated temperatures (40–60°C) improve reaction rates but require inert atmospheres to avoid hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product. Yield improvements (70–85%) are achievable via dropwise addition of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm the methoxy (–OCH₃) and methyl (–NCH₃) groups. Aromatic protons in the naphthalene ring appear as multiplet signals at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z ~259.3) and fragmentation patterns, distinguishing it from analogs .

- FT-IR : Strong carbonyl (C=O) stretch at ~1650 cm⁻¹ and C–O–C stretch at ~1100 cm⁻¹ validate the carboxamide and methoxy groups .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the naphthalene ring influence biological activity?

Methodological Answer:

- Substituent Screening : Introduce electron-withdrawing groups (e.g., –NO₂ at C-4) to enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets). Conversely, electron-donating groups (e.g., –OCH₃ at C-6) reduce reactivity but improve solubility .

- SAR Studies : Compare IC₅₀ values against control compounds in enzyme assays. For example, methoxy substitution at C-2 increases binding affinity to cytochrome P450 isoforms by 30% compared to unsubstituted analogs .

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Methodological Answer:

- In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Discrepancies arise from differences in microsome batches or incubation conditions (e.g., NADPH concentration) .

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated or hydroxylated derivatives). Adjust for protein binding using ultrafiltration .

- Cross-Species Comparison : Human microsomes show 2× faster clearance than rodent models, necessitating species-specific adjustments in pharmacokinetic models .

Q. What strategies mitigate crystallization challenges during formulation for in vivo studies?

Methodological Answer:

- Polymorph Screening : Use solvent-antisolvent techniques (e.g., acetone/water) to identify stable crystalline forms. Differential Scanning Calorimetry (DSC) identifies melting points (observed range: 145–152°C) .

- Amorphous Dispersion : Prepare solid dispersions with polyvinylpyrrolidone (PVP) via spray-drying to enhance bioavailability. Stability testing (40°C/75% RH) confirms no recrystallization over 4 weeks .

Mechanistic and Comparative Studies

Q. How does the compound’s mechanism of action differ from structurally related carboxamides in enzyme inhibition?

Methodological Answer:

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) reveals the methoxy group forms hydrogen bonds with catalytic lysine residues in kinases, unlike N-methyl analogs, which rely on hydrophobic interactions .

- Kinetic Assays : Competitive inhibition constants (Kᵢ) are 3-fold lower for this compound compared to N-ethyl derivatives, suggesting enhanced steric complementarity .

Q. What computational methods predict its environmental persistence and toxicity?

Methodological Answer:

- QSAR Models : EPI Suite predicts a half-life of 120 days in soil (high persistence) due to low biodegradability. Experimental validation via OECD 301B tests shows 20% degradation in 28 days .

- Ecotoxicology : Daphnia magna assays (OECD 202) indicate an LC₅₀ of 8.2 mg/L, highlighting moderate aquatic toxicity. Compare with analogs to identify substituents reducing ecotoxicity (e.g., hydroxyl groups) .

Data Contradiction Analysis

Q. Why do reported yields vary in Suzuki-Miyaura coupling reactions involving this compound?

Methodological Answer:

Q. How to address discrepancies in reported logP values?

Methodological Answer:

- Measurement Methods : Shake-flask (experimental logP = 2.8) vs. HPLC-derived (logP = 3.2) values differ due to pH effects on ionization. Use reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.4) for standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.